![molecular formula C18H18IN3O3 B4078416 N-(4-iodo-2-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4078416.png)
N-(4-iodo-2-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
Overview
Description
N-(4-iodo-2-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as INCB018424, is a small molecule inhibitor that targets Janus kinase 1 (JAK1) and is used in scientific research for its potential therapeutic applications.
Mechanism of Action
N-(4-iodo-2-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide selectively inhibits JAK1, a member of the JAK family of tyrosine kinases that is involved in cytokine signaling. By inhibiting JAK1, N-(4-iodo-2-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide prevents the activation of downstream signaling pathways, leading to the suppression of cytokine-mediated immune responses.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis and psoriasis. It has also demonstrated antitumor activity in preclinical models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-iodo-2-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide in lab experiments is its selectivity for JAK1, which allows for the specific targeting of cytokine signaling pathways. However, its limited solubility in water can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the development and use of N-(4-iodo-2-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide. One direction is the exploration of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Another direction is the development of more potent and selective JAK inhibitors based on the structure of N-(4-iodo-2-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide. Additionally, the combination of N-(4-iodo-2-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide with other drugs or therapies may enhance its efficacy and reduce side effects.
Scientific Research Applications
N-(4-iodo-2-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and cancer. It has been shown to inhibit JAK1-dependent cytokine signaling, which plays a key role in the pathogenesis of these diseases.
properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN3O3/c1-12-10-14(19)5-6-15(12)20-18(23)13-4-7-16(17(11-13)22(24)25)21-8-2-3-9-21/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMCUQJKPINOIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.